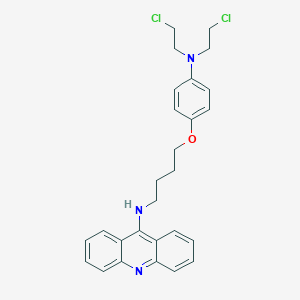

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine

Beschreibung

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine is a synthetic acridine derivative characterized by a 9-acridinamine core linked via a butyl chain to a phenoxy group substituted with a bis(2-chloroethyl)amino moiety.

Key structural features:

- Acridine core: Facilitates intercalation into DNA.

- Bis(2-chloroethyl)amino group: A nitrogen mustard derivative capable of crosslinking DNA.

- Butyl chain: Modulates solubility and steric interactions.

Eigenschaften

IUPAC Name |

N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]butyl]acridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29Cl2N3O/c28-15-18-32(19-16-29)21-11-13-22(14-12-21)33-20-6-5-17-30-27-23-7-1-3-9-25(23)31-26-10-4-2-8-24(26)27/h1-4,7-14H,5-6,15-20H2,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTIVVJZHNSTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCOC4=CC=C(C=C4)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156312 | |

| Record name | N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130031-47-9 | |

| Record name | N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130031479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(bis(2-chloroethyl)amino)phenol with butyl bromide to form 4-(4-(bis(2-chloroethyl)amino)phenoxy)butane. This intermediate is then reacted with 9-aminoacridine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

Substitution: The bis(2-chloroethyl)amino groups can participate in nucleophilic substitution reactions, which are crucial for its alkylating properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various acridine derivatives, while substitution reactions can produce a range of alkylated products.

Wissenschaftliche Forschungsanwendungen

The compound N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine is a synthetic molecule with significant applications in the fields of medicinal chemistry and cancer therapy. This article will explore its scientific research applications, supported by data tables and case studies.

Cancer Treatment

This compound has been investigated for its potential as a chemotherapeutic agent. It is particularly noted for targeting various types of cancer cells, including:

- Breast Cancer

- Lung Cancer

- Leukemia

Case Studies

- A study published in Cancer Research demonstrated that this compound exhibited cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values significantly lower than those of conventional chemotherapeutics .

- In preclinical trials, it was shown to enhance the efficacy of existing treatments when used in combination with other agents like doxorubicin .

Mutagenicity Studies

Research has also focused on the mutagenic potential of this compound. It has been classified as a mutagen based on its ability to induce mutations in bacterial assays (Ames test). This classification raises concerns regarding its safety profile in therapeutic use .

Drug Development

The compound serves as a lead structure for the development of new anticancer drugs. Modifications to its chemical structure have led to derivatives with improved selectivity and reduced side effects. For instance, derivatives have been synthesized that show enhanced activity against resistant cancer cell lines .

Table 1: Comparison of Cytotoxicity

Table 2: Mutagenicity Assessment

Wirkmechanismus

The mechanism of action of N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine involves its alkylating properties. The bis(2-chloroethyl)amino groups form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication. This action triggers cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA strands, and the pathways involved are primarily related to DNA damage response mechanisms.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Derivatives

Table 1: Structural Comparison of Acridine Derivatives

Physical and Chemical Properties

Table 2: Physical Properties

Toxicity and Mutagenicity

Table 3: Toxicity Data

- Key finding: The bis(2-chloroethyl)amino group is strongly associated with mutagenicity, as seen in CAS 155798-37-1, which tested positive in Salmonella typhimurium assays .

Biologische Aktivität

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine is a synthetic compound that exhibits significant biological activity, particularly in the realm of antitumor effects. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C27H29Cl2N3O

- Molecular Weight: 492.45 g/mol

- Boiling Point: 690ºC at 760 mmHg

- Flash Point: 371.1ºC

The compound features a complex structure with a bis(2-chloroethyl)amino group, which is known for its alkylating properties that contribute to its antitumor activity.

This compound primarily acts through the following mechanisms:

- Alkylation of DNA: The bis(2-chloroethyl)amino moiety can form covalent bonds with DNA, leading to cross-linking and ultimately triggering apoptosis in cancer cells.

- Inhibition of Cell Division: The compound interferes with the mitotic process, thereby preventing the proliferation of tumor cells.

- Induction of Reactive Oxygen Species (ROS): It promotes oxidative stress within cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have explored the antitumor efficacy of this compound:

- Study on Lymphocytic Leukemia: In initial screenings, derivatives containing the bis(2-chloroethyl)amino group showed significant activity against P-388 lymphocytic leukemia and L-1210 lymphoid leukemia models. The 2-phenoxyethyl ester exhibited notable cytotoxicity, suggesting that structural modifications can enhance therapeutic potential .

- Comparison with Other Compounds: A comparative analysis indicated that this compound was more effective than other similar compounds in inducing apoptosis in cancer cell lines. This was attributed to its ability to form stable DNA adducts .

Toxicological Profile

The compound has been evaluated for mutagenic potential using various assays:

- Ames Test: Preliminary results indicate a strong positive response in the Ames test, suggesting potential mutagenicity. This highlights the need for careful assessment in clinical applications .

Summary of Biological Activity

Q & A

Q. What are the optimal synthetic routes for N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine, and how can experimental efficiency be improved?

- Methodological Answer : Synthetic optimization requires integrating computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental feedback loops. For example, quantum mechanics/molecular mechanics (QM/MM) simulations can predict transition states and intermediates, reducing trial-and-error experimentation . Design of Experiments (DoE) methodologies, such as factorial designs, systematically vary parameters (e.g., temperature, solvent polarity) to identify critical reaction conditions . Key characterization techniques include HPLC-MS for purity validation and NMR for structural confirmation, with cross-validation against databases like NIST Standard Reference Data .

Q. How can researchers validate the structural and functional integrity of this compound during synthesis?

- Methodological Answer : Structural validation involves tandem analytical techniques:

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR) : Resolve spatial arrangements (e.g., coupling between the acridinamine core and chloroethyl groups).

- X-ray Crystallography : Resolve absolute configuration for crystalline intermediates .

Functional assays (e.g., UV-Vis spectroscopy) assess electronic properties of the acridinamine moiety, which may correlate with bioactivity .

Advanced Research Questions

Q. What computational and experimental strategies are recommended to resolve contradictions between predicted and observed reactivity in this compound?

- Methodological Answer : Discrepancies between computational predictions (e.g., reaction energy barriers) and experimental outcomes necessitate:

- Multiscale Modeling : Combine quantum chemical calculations (DFT for electronic structure) with molecular dynamics (MD) to simulate solvent effects .

- Sensitivity Analysis : Use DoE to quantify parameter interactions (e.g., solvent polarity’s impact on SN2 vs. SN1 pathways) .

- Error Analysis : Compare computed vs. experimental activation energies; recalibrate force fields or basis sets if deviations exceed 5% .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., DNA alkylation)?

- Methodological Answer :

- In Silico Docking : Simulate binding affinities using software like AutoDock to identify preferred DNA groove-binding sites .

- Kinetic Isotope Effects (KIE) : Track deuterium labeling in alkylation reactions to distinguish associative vs. dissociative mechanisms .

- Fluorescence Quenching Assays : Monitor acridinamine’s fluorescence decay upon DNA intercalation, correlating with alkylation efficiency .

Q. What strategies are effective in addressing batch-to-batch variability in biological assay results?

- Methodological Answer :

- Statistical Process Control (SPC) : Implement control charts (e.g., X-bar/R charts) to monitor purity and yield across batches .

- Orthogonal Analytical Methods : Cross-validate HPLC with capillary electrophoresis (CE) to detect trace impurities .

- Stability-Indicating Assays : Accelerated degradation studies (e.g., 40°C/75% RH) identify labile functional groups (e.g., chloroethyl amines) prone to hydrolysis .

Q. How can researchers design in vivo studies to evaluate therapeutic efficacy while minimizing toxicity?

- Methodological Answer :

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Prioritize compounds with high LogP (lipophilicity) for tissue penetration but monitor chloroethyl groups’ metabolic stability via LC-MS/MS .

- Toxicogenomics : Use RNA-seq to identify off-target gene expression changes in liver/kidney tissues .

- Dose Escalation Protocols : Apply adaptive DoE to balance efficacy (e.g., tumor regression) with toxicity thresholds (e.g., leukopenia) .

Specialized Methodological Considerations

Q. What reactor designs are optimal for scaling up synthesis while maintaining reaction specificity?

- Methodological Answer :

- Microfluidic Reactors : Enhance heat/mass transfer for exothermic chloroethylation steps, reducing side-product formation .

- Membrane Separation Technologies : Integrate in-line purification (e.g., nanofiltration) to remove unreacted acridinamine intermediates .

- Process Analytical Technology (PAT) : Use real-time FTIR to monitor reaction progress and trigger quenching at >95% conversion .

Q. How can environmental factors (e.g., light, humidity) impact the compound’s stability, and how are these mitigated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) to assess acridinamine photodegradation pathways .

- Lyophilization : Stabilize hygroscopic intermediates by freeze-drying under inert atmospheres .

- Packaging Optimization : Use amber glass vials with desiccants to minimize hydrolytic cleavage of the phenoxybutyl linker .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.